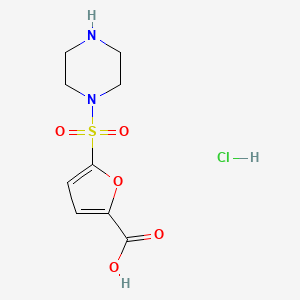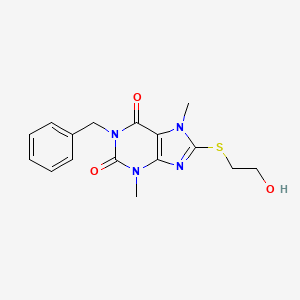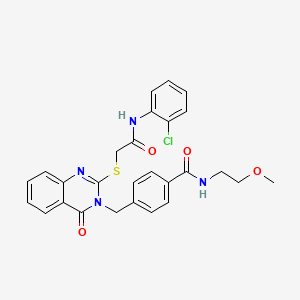
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, commonly known as PSC833, is a small molecule inhibitor that belongs to the class of drugs called modulators of multidrug resistance. PSC833 has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases.
Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have been utilized in organic synthesis. l-Piperazine-2-carboxylic acid-derived N-formamides, for instance, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group, similar in structure to 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, is crucial for achieving high enantioselectivity in the catalyst. These catalysts have demonstrated excellent results in terms of yield and enantioselectivity for a wide range of substrates, including both aromatic and aliphatic ketimines (Wang et al., 2006).
Drug Development
The compound has been instrumental in the development of new drugs, particularly in anti-tuberculosis and antibiotic drugs. For instance, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound structurally related to 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, have been synthesized to improve bioavailability and metabolic stability in anti-tuberculosis drug development (Tangallapally et al., 2006). Additionally, N-sulfonated derivatives of (2-furoyl)piperazine have shown high antibacterial potential and mild cytotoxicity, making them promising compounds for drug designing and development as antibacterial agents (Abbasi et al., 2022).
Inhibitors in Therapeutic Applications
Derivatives of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride have shown significant potential as inhibitors in various therapeutic applications. For example, compounds synthesized from 2-furoic piperazide derivatives were identified as promising inhibitors of enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial in the treatment of diseases like type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018). Furthermore, ACE inhibitors derived from 5-hydroxy indanone derivatives, involving piperazine structures, have shown potential for treating hypertension with minimal toxicity (Vulupala et al., 2018).
Crystal Engineering and Molecular Studies
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have also been involved in crystal engineering and molecular studies. The compound's structure has contributed to the understanding of hydrogen bonding in proton-transfer compounds and their structural features, which is crucial in the field of crystallography (Smith et al., 2011). Additionally, research on organic crystal engineering with derivatives of this compound has led to insights into supramolecular organization in crystals, which is essential for the development of materials with specific optical or electronic properties (Jagadish et al., 2003).
Propiedades
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGGMMTZHQIID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)


![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)
